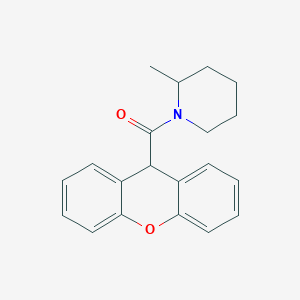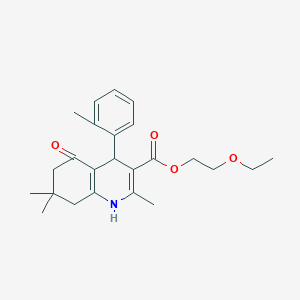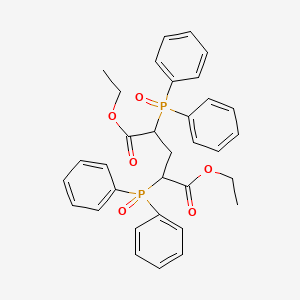
2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine is a chemical compound that has been of significant interest in scientific research due to its potential applications in various fields. This compound is a fluorescent probe that has been used extensively in biochemical and physiological research.
作用機序
The mechanism of action of 2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine is based on its fluorescent properties. This compound has a high quantum yield, which means that it emits a large amount of light when excited by a light source. This property allows it to be used as a fluorescent probe in various biochemical and physiological studies. When this compound binds to a target molecule, it undergoes a conformational change that results in a change in its fluorescence properties. This change can be detected and used to study the interaction between the compound and the target molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine are based on its ability to bind to target molecules. This compound has been shown to bind to proteins, enzymes, and ions. When it binds to these molecules, it can affect their activity and function. For example, it has been shown to inhibit the activity of certain enzymes and to regulate the transport of ions across cell membranes.
実験室実験の利点と制限
The advantages of using 2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine in lab experiments are its high quantum yield and its ability to bind to target molecules. These properties make it an excellent fluorescent probe for studying biochemical and physiological processes. However, there are also limitations to its use. This compound is sensitive to pH and temperature changes, which can affect its fluorescence properties. Additionally, it has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
There are many future directions for the use of 2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine in scientific research. One area of interest is the development of new diagnostic tools for diseases such as cancer and Alzheimer's. This compound has been shown to bind to specific biomarkers associated with these diseases, which could be used to develop new diagnostic tests. Additionally, this compound could be used in the development of new drugs that target specific enzymes or proteins. Finally, there is potential for the use of this compound in the development of new imaging techniques for studying biological processes in vivo.
Conclusion:
In conclusion, 2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine is a chemical compound that has been of significant interest in scientific research due to its potential applications in various fields. This compound has been used extensively as a fluorescent probe in biochemical and physiological studies. Its high quantum yield and ability to bind to target molecules make it an excellent tool for studying biological processes. While there are limitations to its use, there are many future directions for the use of this compound in scientific research.
合成法
The synthesis of 2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine involves the reaction of 9-xanthenecarboxylic acid with piperidine and thionyl chloride. The resulting compound is then treated with methyl iodide to obtain the final product. This synthesis method has been well established and is widely used in the production of 2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine.
科学的研究の応用
2-methyl-1-(9H-xanthen-9-ylcarbonyl)piperidine has been used extensively in scientific research due to its fluorescent properties. This compound has been used as a fluorescent probe in various biochemical and physiological studies. It has been used to study the binding of proteins, the transport of ions, and the regulation of enzymes. Additionally, this compound has been used in the development of new diagnostic tools for diseases such as cancer and Alzheimer's.
特性
IUPAC Name |
(2-methylpiperidin-1-yl)-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO2/c1-14-8-6-7-13-21(14)20(22)19-15-9-2-4-11-17(15)23-18-12-5-3-10-16(18)19/h2-5,9-12,14,19H,6-8,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLFQRUPHBECMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-methylpiperidin-1-yl)(9H-xanthen-9-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(4-morpholinyl)-N-{[1-(4-morpholinyl)cyclopentyl]methyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4895075.png)
![2-[1-benzyl-2-(4-morpholinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4895076.png)
![N-(2,5-difluorophenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4895086.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-3-benzyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4895094.png)
![N-[(3-pyridinylamino)carbonothioyl]-2-thiophenecarboxamide](/img/structure/B4895101.png)


![3-(2-{[2-(4-chlorophenoxy)ethyl]thio}-1H-benzimidazol-1-yl)propanoic acid](/img/structure/B4895117.png)

![6-bromo-3-chloro-N'-[1-(2-thienyl)propylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B4895148.png)
![methyl 1-methyl-2-[3-(1H-pyrazol-3-yl)phenyl]-1H-benzimidazole-5-carboxylate](/img/structure/B4895164.png)
![N-[(4-methoxyphenyl)(phenyl)methyl]-2-naphthalenesulfonamide](/img/structure/B4895167.png)
![5-ethyl-N-[2-(1-piperidinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B4895172.png)
![ethyl 1-[phenyl(phenylthio)acetyl]-4-piperidinecarboxylate](/img/structure/B4895181.png)